molecular formula C33H35CaFN2O5 B1141748 (3S,5R)-Atorvastatin Calcium Salt CAS No. 887196-25-0

(3S,5R)-Atorvastatin Calcium Salt

Katalognummer: B1141748
CAS-Nummer: 887196-25-0
Molekulargewicht: 598.7 g/mol
InChI-Schlüssel: BWFCZHDTTAYGNN-OUPRKWGVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-Atorvastatin Calcium Salt involves multiple steps, including the formation of the pyrrole ring, introduction of the fluorophenyl group, and subsequent hydroxylation. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. The use of automated reactors and stringent quality control measures ensures consistency in the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(3S,5R)-Atorvastatin Calcium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups results in the formation of ketones, while reduction of the carbonyl groups yields alcohols .

Wissenschaftliche Forschungsanwendungen

Medical Uses

Dyslipidemia Management
Atorvastatin is primarily indicated for various forms of dyslipidemia, including:

  • Hypercholesterolemia : Effective in reducing total cholesterol and low-density lipoprotein cholesterol (LDL-C) levels.
  • Mixed Dyslipidemia : Reduces triglycerides while increasing high-density lipoprotein cholesterol (HDL-C).
  • Familial Hypercholesterolemia : Approved for both heterozygous and homozygous forms in adults and children after dietary modifications fail.

Cardiovascular Disease Prevention
Atorvastatin plays a crucial role in both primary and secondary prevention of cardiovascular events:

  • Primary Prevention : Reduces the risk of heart attacks and strokes in individuals with risk factors but without established coronary artery disease.
  • Secondary Prevention : Lowers the risk of subsequent myocardial infarctions, strokes, and revascularization procedures in patients with existing coronary artery disease .

Pharmacokinetics

The pharmacokinetic profile of atorvastatin includes:

  • Absorption : Rapidly absorbed with peak plasma concentration occurring within 1 to 2 hours post-administration.
  • Bioavailability : Approximately 14% due to extensive first-pass metabolism.
  • Distribution : Highly protein-bound (>98%) with a volume of distribution around 380 liters.
  • Metabolism : Primarily metabolized by cytochrome P450 3A4 to active metabolites.
  • Excretion : Eliminated via bile; not subject to enterohepatic recirculation .

Research Applications

Recent studies have explored atorvastatin's effects beyond lipid-lowering properties:

  • Bone Health
    • A study examining the impact of atorvastatin on bone mineral density in postmenopausal women found no significant changes in bone health indicators after treatment with various doses over 52 weeks .
  • Coenzyme Q10 Levels
    • Longitudinal studies have shown that atorvastatin therapy can lead to significant reductions in plasma coenzyme Q10 levels, which may have implications for muscle health and energy metabolism .
  • Topical Applications
    • Recent research has investigated the topical application of atorvastatin for treating skin conditions like vitiligo, indicating potential therapeutic benefits beyond cardiovascular health .

Case Study 1: Efficacy in Cardiovascular Risk Reduction

A meta-analysis highlighted that high-dose atorvastatin significantly reduced plaque volume in patients with acute coronary syndrome compared to moderate or low-intensity statin therapy. This underscores its role in intensive lipid management strategies .

Case Study 2: Amorphous Form Development

Research into the crystalline form change of atorvastatin calcium revealed that its amorphous form exhibited improved solubility and bioavailability, enhancing its therapeutic efficacy. This study emphasizes the importance of formulation science in optimizing drug delivery systems .

Summary Table of Atorvastatin Applications

Application AreaDescription
DyslipidemiaTreatment for various types including familial hypercholesterolemia and mixed dyslipidemia.
Cardiovascular PreventionPrimary and secondary prevention strategies for myocardial infarction and stroke.
Bone HealthInvestigated effects on bone mineral density; no significant changes observed.
Coenzyme Q10 LevelsNotable reductions observed during treatment; implications for muscle function.
Topical TreatmentsPotential use in dermatological conditions like vitiligo.

Wirkmechanismus

The mechanism of action of (3S,5R)-Atorvastatin Calcium Salt involves the inhibition of HMG-CoA reductase, an enzyme responsible for the synthesis of cholesterol in the liver. By inhibiting this enzyme, the compound reduces the production of cholesterol, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood. This reduction in LDL cholesterol helps prevent the buildup of plaques in the arteries, thereby reducing the risk of cardiovascular diseases .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(3S,5R)-Atorvastatin Calcium Salt is unique due to its specific stereochemistry, which contributes to its high efficacy and selectivity in inhibiting HMG-CoA reductase. Its fluorophenyl group also enhances its binding affinity to the enzyme, making it a potent cholesterol-lowering agent .

Eigenschaften

CAS-Nummer

887196-25-0

Molekularformel

C33H35CaFN2O5

Molekulargewicht

598.7 g/mol

IUPAC-Name

calcium;(3S,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate

InChI

InChI=1S/C33H35FN2O5.Ca/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/t26-,27+;/m1./s1

InChI-Schlüssel

BWFCZHDTTAYGNN-OUPRKWGVSA-N

SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2]

Isomerische SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca]

Kanonische SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca]

Synonyme

(βS,δR)-2-(4-Fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic Acid Calcium Salt;  USP Atorvastatin Related Compound B; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S,5R)-Atorvastatin Calcium Salt
Reactant of Route 2
(3S,5R)-Atorvastatin Calcium Salt
Reactant of Route 3
(3S,5R)-Atorvastatin Calcium Salt
Reactant of Route 4
(3S,5R)-Atorvastatin Calcium Salt
Reactant of Route 5
(3S,5R)-Atorvastatin Calcium Salt
Reactant of Route 6
(3S,5R)-Atorvastatin Calcium Salt

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.